molecular formula C13H17N3 B11736814 N-benzyl-1-ethyl-3-methyl-1H-pyrazol-5-amine

N-benzyl-1-ethyl-3-methyl-1H-pyrazol-5-amine

Cat. No.: B11736814
M. Wt: 215.29 g/mol
InChI Key: MOFOJUPYKASDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-1-ethyl-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a benzyl group attached to the amine nitrogen, an ethyl group at the pyrazole ring’s N1 position, and a methyl substituent at the C3 position.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

N-benzyl-2-ethyl-5-methylpyrazol-3-amine

InChI

InChI=1S/C13H17N3/c1-3-16-13(9-11(2)15-16)14-10-12-7-5-4-6-8-12/h4-9,14H,3,10H2,1-2H3

InChI Key

MOFOJUPYKASDRF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-ethyl-3-methyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functional group modifications. For instance, a one-pot reductive amination can be employed, where a pyrazole intermediate is formed in situ and then reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale methods, focusing on high yield, purity, and cost-effectiveness. Techniques such as solvent-free reactions, microwave-assisted synthesis, and continuous flow chemistry can be utilized to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-ethyl-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the pyrazole ring or the substituents, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogens, alkyl, or aryl groups .

Mechanism of Action

The mechanism of action of N-benzyl-1-ethyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and its substituents can bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between N-benzyl-1-ethyl-3-methyl-1H-pyrazol-5-amine and related pyrazole derivatives are summarized below:

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield Key Properties/Applications Reference
This compound C₁₃H₁₇N₃ 215.30 N1: Ethyl; C3: Methyl; N-Benzyl amine Not reported Potential CNS activity, lipophilicity
1-Benzyl-5-methyl-1H-pyrazol-3-amine C₁₁H₁₃N₃ 187.24 N1: Benzyl; C5: Methyl; C3: NH₂ Not reported Intermediate for bioactive molecules
3-Methyl-1-phenyl-1H-pyrazol-5-amine C₁₀H₁₁N₃ 173.21 N1: Phenyl; C3: Methyl; C5: NH₂ Commercially available Antimicrobial studies
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₁H₁₄N₄ 202.26 N1: Methyl; C3: Pyridinyl; N-Ethyl amine ESIMS m/z 203 ([M+H]) Kinase inhibition
N,1,3-Trimethyl-1H-pyrazol-5-amine C₆H₁₁N₃ 125.17 N1: Methyl; C3: Methyl; N-Methyl amine 70% yield Precursor for acetylated derivatives

Pharmacological and Physicochemical Properties

  • Stability : Methyl and ethyl groups at N1 and C3 reduce ring strain, improving thermal stability. For instance, N,1,3-trimethyl-1H-pyrazol-5-amine (15, ) was isolated as a stable oil, while acetylated derivatives (e.g., compound 13, ) crystallized readily.
  • Bioactivity : Pyridinyl-substituted analogs (e.g., ) show higher polar surface areas, favoring solubility but possibly reducing membrane permeability compared to benzyl derivatives.

Key Research Findings

  • Antimicrobial Activity : 3-Methyl-1-phenyl-1H-pyrazol-5-amine () demonstrated moderate activity against Staphylococcus aureus, suggesting the benzyl analog may exhibit enhanced efficacy due to increased hydrophobicity.
  • Kinase Inhibition : Pyridinyl-substituted pyrazoles () are reported as kinase inhibitors, implying that this compound could be optimized for similar targets with structural tuning.
  • Synthetic Scalability : The 70% yield of N,1,3-trimethyl-1H-pyrazol-5-amine (15, ) via flash chromatography highlights the feasibility of scalable routes for N-benzyl derivatives.

Biological Activity

N-benzyl-1-ethyl-3-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their wide range of biological activities, including anticancer , anti-inflammatory , antimicrobial , and antiviral properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell Line TestedIC50 (μM)Reference
This compoundMIA PaCa-2 (pancreatic cancer)< 0.5
Analog CompoundHePG2 (liver cancer)35.58

In vitro studies have shown that this compound disrupts mTORC1 activity, a critical pathway involved in cell growth and proliferation. This disruption leads to increased autophagy and reduced cell viability under nutrient-deficient conditions, suggesting its potential as an anticancer agent that selectively targets tumor cells experiencing metabolic stress .

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

  • mTORC1 Inhibition : The compound inhibits mTORC1 signaling, leading to altered autophagic flux and enhanced apoptosis in cancer cells .
  • Receptor Modulation : Pyrazole derivatives can bind to various receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Inhibition : Studies suggest that this compound may act as an enzyme inhibitor, impacting inflammatory responses and cancer cell growth inhibition.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • The presence of the pyrazole ring is essential for cytotoxic activity.
  • Substituents on the benzyl group significantly influence the compound's potency against different cancer cell lines.
  • Variations in the ethyl and methyl groups can affect the compound's binding affinity to biological targets.

Case Studies

Several case studies have investigated the efficacy of this compound in preclinical models:

Study 1 : A study evaluated the compound's effects on pancreatic cancer cells (MIA PaCa2). Results indicated a significant reduction in cell viability at concentrations below 0.5 μM, correlating with increased autophagy markers such as LC3-II accumulation .

Study 2 : Another investigation focused on its antimicrobial properties, revealing promising activity against both bacterial and fungal strains, suggesting potential therapeutic applications beyond oncology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.